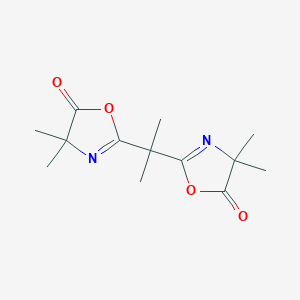
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is a heterocyclic compound featuring two oxazoline rings. Oxazolines are five-membered rings containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylmalonic acid under dehydrating conditions to form the oxazoline rings .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, facilitating the cyclization process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings into oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, facilitating various catalytic processes. This coordination can activate molecular targets and pathways, leading to desired chemical transformations.
Comparación Con Compuestos Similares
2,2’-Isopropylidenebis(4-phenyl-2-oxazoline): Similar structure but with phenyl groups instead of dimethyl groups.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a propane backbone
Uniqueness: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is unique due to its specific substitution pattern and the stability of its oxazoline rings. This stability makes it particularly valuable in applications requiring robust and reliable performance.
Propiedades
Número CAS |
325462-09-7 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H18N2O4/c1-11(2,7-14-12(3,4)9(16)18-7)8-15-13(5,6)10(17)19-8/h1-6H3 |
Clave InChI |
CHSNNKAQCSTRSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)C(C)(C)C2=NC(C(=O)O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


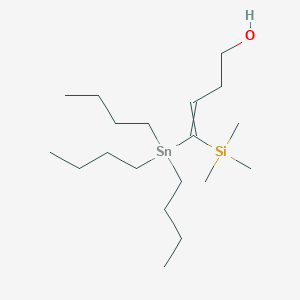

![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
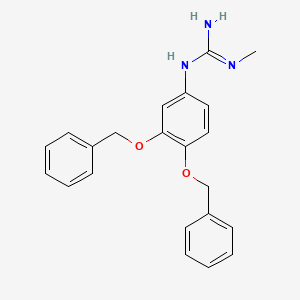
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
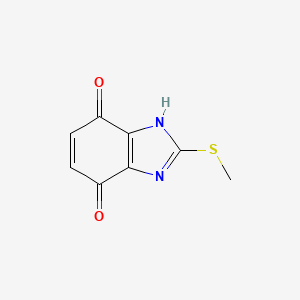

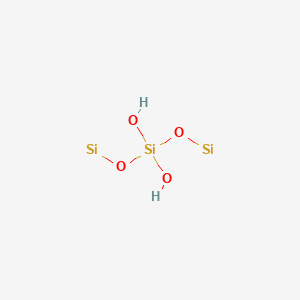
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
